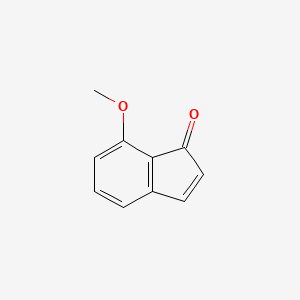![molecular formula C6H6BN3O2 B11918909 [1,2,4]Triazolo[1,5-a]pyridin-7-ylboronic acid](/img/structure/B11918909.png)
[1,2,4]Triazolo[1,5-a]pyridin-7-ylboronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[1,2,4]Triazolo[1,5-a]pyridin-7-ylboronic acid is a heterocyclic compound that contains both a triazole and a pyridine ring fused together, with a boronic acid functional group attached to the pyridine ring. This compound is of significant interest in medicinal and pharmaceutical chemistry due to its potential biological activities and applications in various fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One of the methods for synthesizing [1,2,4]triazolo[1,5-a]pyridines involves the use of enaminonitriles and benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good-to-excellent yields . Another approach involves the oxidative cyclization of N-(2-pyridyl)amidines using oxidizers such as sodium hypochlorite, lead tetraacetate, or manganese dioxide . Additionally, the reaction between azinium-N-imines and nitriles via a [3 + 2] cycloaddition reaction in the presence of copper acetate has been reported .
Industrial Production Methods
Industrial production methods for [1,2,4]triazolo[1,5-a]pyridin-7-ylboronic acid are not well-documented in the literature. the methods mentioned above can be scaled up for industrial applications, particularly the microwave-mediated synthesis due to its rapidity and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
[1,2,4]Triazolo[1,5-a]pyridin-7-ylboronic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions with aryl halides to form biaryl compounds.
Common Reagents and Conditions
Oxidation: Sodium hypochlorite, lead tetraacetate, manganese dioxide.
Reduction: Sodium borohydride.
Substitution: Palladium catalysts, aryl halides, and bases like potassium carbonate.
Major Products Formed
Oxidation: Oxidized derivatives of the triazolo[1,5-a]pyridine ring.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Biaryl compounds formed through Suzuki-Miyaura cross-coupling reactions.
Applications De Recherche Scientifique
[1,2,4]Triazolo[1,5-a]pyridin-7-ylboronic acid has numerous applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the development of new materials.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological targets.
Industry: Utilized in the development of light-emitting materials for phosphorescent OLED devices.
Mécanisme D'action
The mechanism of action of [1,2,4]triazolo[1,5-a]pyridin-7-ylboronic acid involves its interaction with specific molecular targets, such as enzymes. For example, it acts as an inhibitor of Janus kinases (JAK1 and JAK2), which are involved in various signaling pathways . The boronic acid group can form reversible covalent bonds with active site residues of enzymes, leading to inhibition of their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
[1,2,4]Triazolo[1,5-a]pyrimidines: These compounds share a similar triazole-pyridine fused ring structure but differ in the position of the nitrogen atoms and the attached functional groups.
[1,2,4]Triazolo[1,5-a]pyrimidin-7-ylboronic acid: Similar structure with a pyrimidine ring instead of a pyridine ring.
Uniqueness
[1,2,4]Triazolo[1,5-a]pyridin-7-ylboronic acid is unique due to its specific boronic acid functional group, which imparts distinct reactivity and biological activity. The presence of the boronic acid group allows for unique interactions with biological targets and facilitates various chemical transformations, making it a valuable compound in research and industrial applications.
Propriétés
Formule moléculaire |
C6H6BN3O2 |
|---|---|
Poids moléculaire |
162.94 g/mol |
Nom IUPAC |
[1,2,4]triazolo[1,5-a]pyridin-7-ylboronic acid |
InChI |
InChI=1S/C6H6BN3O2/c11-7(12)5-1-2-10-6(3-5)8-4-9-10/h1-4,11-12H |
Clé InChI |
TZRGFSIYGYTYCX-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CC2=NC=NN2C=C1)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1h-Pyrrolo[1,2-b]indazole](/img/structure/B11918828.png)
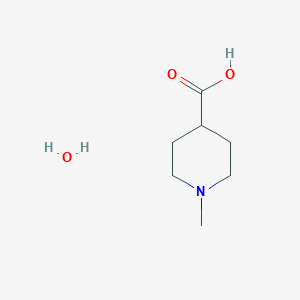
![2H-Indeno[5,6-D]oxazole](/img/structure/B11918832.png)
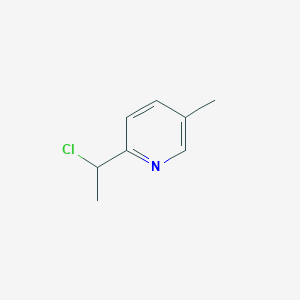
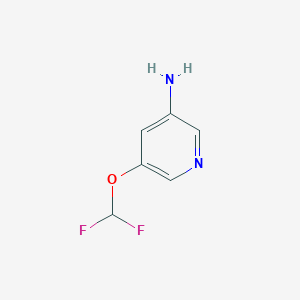
![4-[(Z)-hydroxyiminomethyl]benzene-1,3-diol](/img/structure/B11918851.png)

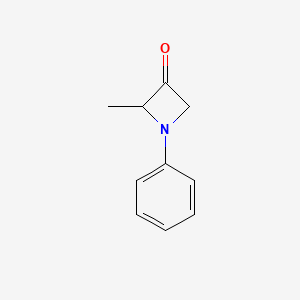
![(4-Methyl-1H-pyrrolo[2,3-b]pyridin-2-yl)methanol](/img/structure/B11918900.png)
![1'H,3H,3'H-Spiro[furan-2,2'-pyrrolizine]](/img/structure/B11918916.png)
![3-Thia-1-azaspiro[4.4]nonan-2-one](/img/structure/B11918923.png)
![(6-amino-1H-imidazo[4,5-b]pyridin-2-yl)methanol](/img/structure/B11918928.png)
